1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea
Overview
Description
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring and a cyclopropyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea typically involves the reaction of 2-chloro-4-hydroxyaniline with cyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Chloro-4-hydroxyaniline+Cyclopropyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application or biological system being studied.
Comparison with Similar Compounds
- 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea
- 4,5-Bis(2-chloro-4-hydroxyphenyl)-2-imidazolines
- 2,3-Bis(2-chloro-4-hydroxyphenyl)piperazines
Comparison: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-5-7(14)3-4-9(8)13-10(15)12-6-1-2-6/h3-6,14H,1-2H2,(H2,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPZNUIZEVRITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630907 | |
Record name | N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796848-79-8 | |
Record name | ME-92 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796848798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ME-92 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU2T7BR757 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea in the synthesis of Lenvatinib?
A1: this compound serves as a crucial intermediate in the synthesis of Lenvatinib. It reacts with 4-chloro-7-methoxyquinoline-6-carboxamide through a condensation reaction to yield the final Lenvatinib molecule []. The specific functional groups present in this intermediate, particularly the hydroxyl and urea moieties, are likely crucial for the success of this final synthetic step.
Q2: How is the synthesis of this compound optimized in the paper?
A2: The paper describes a synthetic route for this compound starting from 4-amino-3-chlorophenol hydrochloride. This starting material is first treated with phenyl chloroformate, followed by a reaction with cyclopropylamine to yield the desired intermediate []. While the paper doesn't delve into specific optimization details for this particular step, it highlights the use of one-pot synthesis methods elsewhere in the overall Lenvatinib synthesis as a strategy for simplifying the process and potentially improving yields [].
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